molecular formula C12H22O3 B8347824 Ethyl-3-cyclohexyl-3-hydroxybutyrate

Ethyl-3-cyclohexyl-3-hydroxybutyrate

Cat. No.: B8347824
M. Wt: 214.30 g/mol
InChI Key: LGSDNBULYPOOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-3-cyclohexyl-3-hydroxybutyrate is a synthetic ester compound intended for research and development purposes only. It is structurally characterized by a hydroxybutyrate backbone that is esterified with ethanol and substituted with a cyclohexyl group. This specific molecular architecture, combining ester, hydroxyl, and cycloalkyl functionalities, suggests its potential utility as a versatile building block or intermediate in organic synthesis and materials science research. Researchers may investigate its application in the development of specialized polymers, akin to studies on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH), where similar esters are explored to modify crystallization kinetics and material properties . Furthermore, the compound's structure indicates potential for use in synthesizing flavor and fragrance ingredients, as ethyl 3-hydroxybutyrate (a structural analog without the cyclohexyl group) is a known flavoring agent with a fruity, marshmallow-like aroma . The cyclohexyl moiety may be studied for its influence on the compound's sensate properties, such as cooling or warming effects, as seen in patents for related menthol esters . As a reagent, it is strictly for laboratory use. It is incompatible with strong oxidizing agents and strong bases . Researchers should consult the safety data sheet and handle this product using appropriate personal protective equipment. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 3-cyclohexyl-3-hydroxybutanoate

InChI

InChI=1S/C12H22O3/c1-3-15-11(13)9-12(2,14)10-7-5-4-6-8-10/h10,14H,3-9H2,1-2H3

InChI Key

LGSDNBULYPOOTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1CCCCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl-3-cyclohexyl-3-hydroxybutyrate (hypothesized structure: C₁₂H₂₀O₃) with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent at 3-Position CAS Number Key Properties
Ethyl 3-hydroxybutanoate C₆H₁₂O₃ 132.16 -OH 5405-41-4 High solubility in polar solvents
Ethyl (R)-3-hydroxybutyrate C₆H₁₂O₃ 132.16 -OH (R-configuration) 24915-95-5 Chiral synthesis intermediate
This compound* C₁₂H₂₀O₃ ~236.29 Cyclohexyl Not available Predicted low water solubility
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate C₁₃H₁₈O₄ 238.28 Benzyloxy 106058-91-7 High lipophilicity; solid at RT

*Hypothesized data based on structural extrapolation.

Key Observations:
  • Chirality : Ethyl (R)-3-hydroxybutyrate (CAS 24915-95-5) highlights the importance of stereochemistry in biological activity, a factor that would also apply to the cyclohexyl derivative .

Stability and Reactivity

  • Hydrolysis: Ethyl 3-hydroxybutanoate undergoes ester hydrolysis under acidic/basic conditions, forming 3-hydroxybutyric acid. The cyclohexyl variant’s bulk may slow hydrolysis, similar to benzyloxy-protected analogs .
  • Thermal Stability : Cyclohexyl derivatives typically exhibit higher thermal stability than linear alkyl esters, as seen in methyl cyclohexanecarboxylate (CAS 4630-82-4) .

Preparation Methods

Reaction Scheme:

3-Cyclohexyl-3-hydroxybutanoic acid + EthanolH+Ethyl-3-cyclohexyl-3-hydroxybutyrate + H2O\text{3-Cyclohexyl-3-hydroxybutanoic acid + Ethanol} \xrightarrow{\text{H}^+} \text{this compound + H}_2\text{O}

Key Parameters34:

CatalystTemperature (°C)Yield (%)Purity (%)
H2_2SO4_480–10075–8590–95
p-Toluenesulfonic acid70–9070–8088–93
Enzymatic (lipase)30–4060–70>99 (ee)

Notes :

  • Acid catalysis requires water removal (e.g., Dean-Stark trap)1.

  • Enzymatic methods (e.g., Novozym 435 lipase) enable enantioselective synthesis but with lower yields56.

Reduction of Ethyl 3-Cyclohexyl-3-oxobutyrate

This two-step process involves synthesizing the ketone precursor followed by reduction to the alcohol.

Step 1: Synthesis of Ethyl 3-Cyclohexyl-3-oxobutyrate

A Claisen condensation between ethyl acetoacetate and cyclohexyl halides or Grignard reagents forms the ketone ester[^12^]7.

Step 2: Ketone Reduction

Sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) reduces the ketone to the alcohol89.

Reaction Conditions810:

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH4_4Ethanol0–2570–80
LiAlH4_4Dry THF-10–085–90
Baker’s yeastAqueous25–3050–60

Notes :

  • LiAlH4_4 offers higher yields but requires anhydrous conditions8.

  • Biocatalytic reduction (yeast) achieves enantiomeric excess (>95% ee)10.

Transesterification of Alternative Esters

This compound can be synthesized via transesterification of higher-boiling esters (e.g., methyl or benzyl) with ethanol6[^15^].

Example6:

Mthis compound + EthanolBaseEthyl ester + Methanol\text{Mthis compound + Ethanol} \xrightarrow{\text{Base}} \text{Ethyl ester + Methanol}

Optimization Data46:

CatalystEthanol:Molar RatioTime (h)Yield (%)
NaOEt3:16–880–85
CALB lipase5:124–4865–75

Notes :

  • Base catalysis risks side reactions (e.g., saponification)4.

  • Immobilized lipases (e.g., Novozym 435) enable solvent-free reactions6.

Purification and Characterization

Critical purification steps ensure high-purity product:

Techniques13:

  • Distillation : Fractional distillation under reduced pressure (e.g., 75–80°C at 12 mmHg)1.

  • Wiped-Film Evaporation (WFE) : Removes high-boiling impurities1.

  • Ion Exchange Chromatography : Polishes final product (purity >99%)1.

Typical Purity Profile27:

MethodPurity (%)Key Impurities
Distillation95–98Cyclohexyl ketones
WFE + Distillation>99Residual solvents

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and sustainability:

Process Design16:

  • Continuous Reactive Distillation : Integrates reaction and separation, reducing energy use1.

  • Solvent Recycling : Methanol/ethanol recovery via distillation cuts waste4.

Economic Metrics46:

ParameterValue
Raw Material Cost$120–150/kg
Production Capacity1–5 tons/year
Energy Consumption80–100 kWh/kg

Q & A

Basic Question: What are the optimal synthetic routes for Ethyl-3-cyclohexyl-3-hydroxybutyrate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of structurally analogous esters (e.g., Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate) typically involves base-catalyzed reactions, such as the condensation of ethyl acetoacetate with trifluoroacetic anhydride in the presence of pyridine . Key variables include:

  • Temperature control : Excess heat may lead to side reactions (e.g., dehydration).
  • Solvent polarity : Polar aprotic solvents enhance nucleophilic reactivity.
  • Catalyst selection : Pyridine acts as both a base and a proton scavenger, reducing side products.
    For this compound, substituting trifluoroacetic anhydride with cyclohexyl derivatives would require adjusting steric and electronic conditions. Pilot studies should optimize molar ratios (e.g., 1:1.2 for cyclohexyl reagent to ethyl acetoacetate) and monitor purity via GC-MS .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for hydroxybutyrate derivatives?

Methodological Answer:
Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. activation) often stem from:

  • Stereochemical variations : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit divergent interactions with chiral enzyme active sites .
  • Impurity profiles : Trace solvents or unreacted intermediates (e.g., residual trifluoroacetic acid) may confound assays. Validate purity via HPLC with chiral columns .
  • Assay conditions : pH, temperature, and co-solvents (e.g., DMSO) alter compound stability. Standardize protocols using controls like Ethyl (R)-3-hydroxybutyrate as a reference .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify cyclohexyl proton environments and ester carbonyl signals (δ ~170 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and ester (1720–1740 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C12_{12}H20_{20}O3_3) and detects fragmentation patterns .

Advanced Question: How can computational modeling guide the design of this compound derivatives for enzyme-targeted drug discovery?

Methodological Answer:

  • Docking simulations : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., lipases or oxidoreductases). Compare with known inhibitors (e.g., Ethyl 4-chloro-3-hydroxybutanoate) to identify steric clashes or hydrogen-bonding opportunities .
  • QSAR models : Correlate substituent effects (e.g., cyclohexyl vs. methyl groups) with bioactivity. Parameters like logP and polar surface area influence membrane permeability .

Basic Question: What safety protocols are essential when handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as hydroxybutyrate esters may cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First Aid : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How do structural modifications (e.g., fluorination or chlorination) alter the physicochemical properties of hydroxybutyrate esters?

Methodological Answer:

  • Fluorination : Introducing CF3_3 groups (as in Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate) increases lipophilicity (logP +0.5) and metabolic stability but may reduce aqueous solubility .
  • Chlorination : Chlorinated derivatives (e.g., Ethyl 4-chloro-3-hydroxybutanoate) exhibit enhanced electrophilicity, favoring nucleophilic substitution reactions in prodrug designs .

Advanced Question: What methodological approaches address challenges in stereoselective synthesis of this compound enantiomers?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclohexyl group addition .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) can separate enantiomers. For example, Candida antarctica lipase B selectively hydrolyzes (S)-esters, leaving (R)-enantiomers intact .

Basic Question: How can researchers validate the environmental impact of this compound degradation?

Methodological Answer:

  • Biodegradation assays : Incubate with soil microbiota and monitor via LC-MS for breakdown products (e.g., cyclohexanol or 3-hydroxybutyric acid) .
  • Toxicity screening : Use Daphnia magna or algal models to assess acute toxicity (EC50_{50}) .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent stoichiometry, mixing speed) and identify critical quality attributes .

Advanced Question: How can spectral libraries enhance identification of novel hydroxybutyrate derivatives in complex matrices?

Methodological Answer:

  • Custom Libraries : Compile HRMS/MS2^2 and 1H^1H-NMR spectra of known analogs (e.g., Ethyl 3-hydroxybutyrate isomers) for automated matching in untargeted metabolomics .
  • Multivariate Analysis : Apply PCA or PLS-DA to distinguish structural analogs based on spectral fingerprints .

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